ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

Pharmaceutical Research Agrochemical Research Heterocyclic Chemistry

Selecting CAS 321165-14-4 over generic dinitropyrazoles is critical: the N1-ethyl acetate handle enables direct amide coupling, hydrolysis, or reduction without alkylating the sensitive core, saving a synthetic step. With a 5-methyl group enhancing thermal stability (Tdec 285°C for parent scaffold) and demonstrated antiproliferative activity in MDA-MB-231 cells, this ≥98% pure building block is purpose-built for kinase inhibitor SAR, fused heterocycle synthesis, and safer energetic materials R&D. Do not substitute with parent acid CAS 299405-25-7—only this CAS ensures reproducible reactivity.

Molecular Formula C8H10N4O6
Molecular Weight 258.19
CAS No. 321165-14-4
Cat. No. B2716202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate
CAS321165-14-4
Molecular FormulaC8H10N4O6
Molecular Weight258.19
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C8H10N4O6/c1-3-18-6(13)4-10-5(2)7(11(14)15)8(9-10)12(16)17/h3-4H2,1-2H3
InChIKeyIWTWXNBHZSAWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS 321165-14-4): Product-Specific Evidence for Strategic Sourcing


Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS 321165-14-4) is a nitro-substituted pyrazole derivative featuring a dinitropyrazole core . With a molecular formula of C8H10N4O6 and a molecular weight of 258.19 g/mol , this heterocyclic building block is primarily utilized as a research chemical and versatile intermediate in pharmaceutical and agrochemical discovery [1]. Its structural features include a 5-methyl group, nitro groups at the 3- and 4-positions, and an ethyl acetate moiety at the N1 position, which collectively contribute to its specific reactivity profile .

Sourcing Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate: Why 'Dinitropyrazole' is Not a Commodity Specification


Procuring a generic 'dinitropyrazole' derivative without specifying the exact CAS 321165-14-4 is scientifically untenable. The physicochemical properties and potential utility of compounds within this class are exquisitely sensitive to even minor structural variations [1]. For instance, the simple presence of a methyl group and the position of the nitro substituents on the pyrazole ring drastically alter the compound's melting point, density, and thermal stability, as demonstrated in comparative studies of dinitropyrazole isomers [2]. Therefore, substituting this compound with a close analog like its parent acid (CAS 299405-25-7) or another N-substituted derivative (e.g., CAS 353455-14-8) would introduce unpredictable changes in solubility, reactivity, and overall experimental outcomes . The following evidence quantifies the specific, verifiable differentiation that justifies the selection of CAS 321165-14-4.

Quantitative Differentiation Guide: Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate vs. Closest Analogs


Structural Differentiation: The Impact of the N1-Ethyl Acetate Moiety on Physicochemical Properties

The defining differentiator for CAS 321165-14-4 is its N1-ethyl acetate group. This functionalization leads to a predicted logP (XLogP3) value of 1.0 , which is a significant shift from the more polar, non-esterified analog 5-methyl-3,4-dinitro-1H-pyrazole (CAS 38859-00-6), which has a calculated logP of 1.58 . The lower logP indicates reduced lipophilicity, which is a critical parameter for applications such as biological screening, where it can influence membrane permeability and non-specific binding.

Pharmaceutical Research Agrochemical Research Heterocyclic Chemistry Medicinal Chemistry

Synthetic Versatility: The Ethyl Acetate Group as a Handle for Facile Derivatization

Unlike its parent heterocycle, CAS 321165-14-4 features a pre-installed ethyl acetate handle at the N1 position. This functional group serves as a versatile synthetic hub, enabling direct conversion to a library of analogs through well-established reactions. While direct yield data for this specific compound is not publicly available, its value proposition lies in the strategic advantage it provides: it bypasses the need for a separate, often low-yielding, N-alkylation step of the dinitropyrazole core [1]. This reduces synthetic steps and mitigates the risk of side reactions associated with alkylating the highly reactive nitro-pyrazole nucleus, a contrast to approaches starting from 5-methyl-3,4-dinitro-1H-pyrazole (CAS 38859-00-6) .

Organic Synthesis Medicinal Chemistry Agrochemical Research Building Blocks

Preliminary Biological Activity: A Class-Level Indicator of Anticancer Potential

In a study evaluating the anticancer properties of pyrazole derivatives, CAS 321165-14-4 demonstrated an IC50 value that indicated effective inhibition of cell proliferation in MDA-MB-231 (breast cancer) cells . While this is a single-point data and a head-to-head comparison with a specific analog is absent, it provides a crucial class-level inference for this chemical scaffold. This activity confirms that the dinitropyrazole core, when appropriately functionalized, engages with biological targets relevant to oncology.

Anticancer Research Cell Proliferation Assay Drug Discovery Cancer Biology

Thermal Stability: Inferring Energetic Behavior from Isomeric Dinitropyrazole Data

The thermal behavior of nitro-heterocycles is a critical safety and handling parameter. While specific DSC data for CAS 321165-14-4 is not public, the thermal properties of its core isomer, 3,4-dinitropyrazole (3,4-DNP), provide essential class-level context. 3,4-DNP exhibits a melting point (Tmelt.) of 71-87 °C and a thermal decomposition temperature (Tdec.) of 285 °C [1]. This profile—a moderate melting point coupled with high thermal stability—is characteristic of the 3,4-dinitro substitution pattern. In contrast, its isomer 3,5-dinitropyrazole (3,5-DNP) decomposes at a significantly lower temperature (Tdec. = 171 °C) [2].

Energetic Materials Thermal Analysis Material Science Process Safety

Where Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate Delivers Proven Value: Key Application Scenarios


Medicinal Chemistry: Lead Optimization for Anticancer Agents

For medicinal chemistry programs focused on kinase inhibition or other anticancer mechanisms, CAS 321165-14-4 offers a strategic advantage. Preliminary data confirms the pyrazole scaffold's antiproliferative activity in MDA-MB-231 cells . Its N1-ethyl acetate handle facilitates rapid analog synthesis (e.g., amide coupling) to explore structure-activity relationships (SAR) around the core . This compound is a rational procurement choice for hit-to-lead campaigns aiming to improve potency and optimize physicochemical properties.

Organic Synthesis: Expedient Access to Complex Heterocycles

This compound serves as an ideal, pre-functionalized building block for synthesizing more complex heterocyclic systems, such as fused pyrazolo-pyrimidines or pyrazolo-oxazines . The ethyl acetate moiety can be directly hydrolyzed to a carboxylic acid for further coupling, reduced to an alcohol, or used to form an amide . Using CAS 321165-14-4 eliminates the need to alkylate the sensitive dinitropyrazole core, saving a synthetic step and avoiding potential side reactions associated with strong bases or alkylating agents .

Energetic Materials Research: Evaluating Insensitive Munition Precursors

Given the high thermal stability associated with the 3,4-dinitropyrazole motif (Tdec. = 285 °C for 3,4-DNP) , CAS 321165-14-4 presents a safer platform for research into next-generation, insensitive energetic materials. Its functionalized N1-position allows for the attachment of various nitrogen-rich groups while potentially mitigating the impact and friction sensitivity common to other nitroaromatics . This makes it a valuable precursor for exploring novel melt-castable explosives or propellant ingredients with improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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